7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a bicyclic core with fused pyrrole and pyrimidine rings. Key structural features include:
- 5,6-Diphenyl substituents: Contribute to π-π stacking interactions and molecular rigidity .
- 4-[(4-Chlorophenyl)sulfanyl] group: Introduces electron-withdrawing effects and sulfur-based reactivity .
The combination of these groups suggests applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
7-benzyl-4-(4-chlorophenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3S/c32-25-16-18-26(19-17-25)36-31-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30(28)33-21-34-31)20-22-10-4-1-5-11-22/h1-19,21H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGQIZEIJCREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3SC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives, including the compound , have been identified as potent inhibitors of several protein kinases. These enzymes play critical roles in various signaling pathways that regulate cell growth and proliferation. Notably:
- Janus Kinase 3 (JAK3) : Inhibition of JAK3 has therapeutic implications for autoimmune diseases such as rheumatoid arthritis and lupus .
- Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds similar to 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine have shown significant inhibition against these receptors, suggesting potential use in cancer therapies targeting tumor angiogenesis and metastasis .
Anti-Cancer Properties
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit tumor growth in vivo. For instance:
- A study involving a COLO-205 mouse model indicated that certain derivatives exhibited superior inhibition of tumor growth compared to standard treatments .
- Specific substitutions on the phenyl rings of these compounds have been associated with enhanced potency against various cancer cell lines, including those overexpressing epidermal growth factor receptor (EGFR) .
Immunological Disorders
The compound's ability to inhibit kinases like JAK3 positions it as a candidate for treating various immunological disorders. Its applications include:
- Autoimmune Diseases : Potential treatment for conditions such as multiple sclerosis and psoriasis .
- Organ Transplant Rejection : The immunosuppressive properties derived from kinase inhibition make this compound relevant for preventing acute or chronic rejection in organ transplant scenarios .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 4
Substituent Variations at Positions 5, 6, and 7
Key Insight : The 5,6-diphenyl and 7-benzyl groups in the target compound increase molecular weight and lipophilicity compared to dimethyl or carboxamide analogs, which may affect bioavailability .
Biological Activity
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C31H22ClN3S
- Molecular Weight : 504.04 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB6704568.
The biological activity of this compound can be attributed to its structural features, particularly the pyrrolo[2,3-d]pyrimidine core and the presence of the chlorophenyl sulfanyl group. These features may influence various biological pathways, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of pyrrolo[2,3-d]pyrimidine derivatives can significantly impact their biological activity. For instance:
- Substituent Variations : The introduction of different substituents at specific positions on the pyrimidine ring alters binding affinity and selectivity for target enzymes.
- Chlorophenyl Group : The presence of the 4-chlorophenyl group enhances lipophilicity and may improve cellular uptake, thereby increasing biological efficacy.
Table 1: Summary of SAR Studies
| Compound | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1 | Base Compound | Moderate Inhibition | 10 |
| 2 | +Cl | Enhanced Activity | 5 |
| 3 | +Sulfanyl | Potent Inhibition | 2 |
Antiviral Activity
Studies have indicated that compounds similar to this compound exhibit antiviral properties. For example, related thiadiazole derivatives showed promising anti-tobacco mosaic virus activity with inhibition rates around 42% at a concentration of 0.5 mg/mL .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has been noted for its inhibitory effects on phospholipase D (PLD), which plays a crucial role in lipid signaling pathways. The inhibition potency was assessed using fluorescence-based assays which revealed significant activity at micromolar concentrations .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a marked decrease in inflammatory markers, suggesting potential applications in treating inflammatory diseases .
- Cell Culture Experiments : In vitro studies using human cell lines showed that treatment with the compound led to reduced cell proliferation in cancer cell lines, indicating potential anticancer properties .
Q & A
Q. What are the key synthetic strategies for preparing 7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodology : The synthesis involves multi-step reactions, including cyclization and functionalization. For example:
-
Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of aminopyrrole derivatives in formic acid under reflux (3 hours) .
-
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at reflux conditions to introduce the 4-chloro group .
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Step 3 : Substitution of the chlorine atom with a 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution (SNAr), requiring a thiol donor (e.g., 4-chlorothiophenol) and a base (e.g., K₂CO₃) .
-
Critical parameters : Temperature control during cyclization, stoichiometric ratios in SNAr, and inert atmosphere to prevent oxidation of the sulfanyl group.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Formic acid, reflux, 3h | 65–75% | |
| Chlorination | POCl₃, reflux, 4h | 80–85% | |
| Sulfanyl Substitution | 4-Chlorothiophenol, K₂CO₃, DMF, 80°C | 60–70% |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 3.89 ppm, aromatic protons in the range δ 7.1–7.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion for C₃₃H₂₃ClN₄S: calculated 555.1365, observed 555.1368) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values (e.g., C: 71.40%, H: 4.18%, N: 10.09%, S: 5.78%) .
- Chromatography : TLC (e.g., Rf = 0.52 in CHCl₃/CH₃OH 10:1) or HPLC (≥95% purity) to assess purity .
Advanced Research Questions
Q. How do substituent modifications (e.g., benzyl, sulfanyl) influence the compound’s kinase inhibition activity?
- Methodology :
-
Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., methyl vs. benzyl at position 7, sulfanyl vs. amino at position 4).
-
Example: The benzyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the sulfanyl group improves selectivity by reducing off-target binding .
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Biological Assays : Use kinase profiling panels (e.g., EGFR, JAK3) to measure IC₅₀ values.
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Computational Docking : Molecular dynamics simulations to predict binding modes (e.g., sulfanyl group forming π-sulfur interactions with Tyr residues) .
- Data Table :
| Substituent Position | Group | Kinase Inhibition (IC₅₀, nM) | Selectivity Ratio (vs. Off-Target) | Reference |
|---|---|---|---|---|
| 7 | Benzyl | 12.5 (JAK3) | 8.2× (vs. EGFR) | |
| 4 | Sulfanyl | 18.7 (JAK3) | 5.6× (vs. Src) |
Q. How can computational methods optimize the synthesis and reaction conditions?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates for chlorination or sulfanyl substitution steps .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., DMF as solvent for SNAr due to high polarity) .
- Experimental Validation : Use high-throughput screening to test computationally predicted conditions and refine models iteratively .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Purity Verification : Re-analyze compounds using HPLC and elemental analysis to rule out impurities (e.g., residual POCl₃ altering kinase assays) .
- Assay Standardization : Compare protocols (e.g., ATP concentrations, incubation times) to identify variables affecting IC₅₀ values .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of substituent effects across independent studies .
Q. What mechanistic insights explain the role of the sulfanyl group in stability and reactivity?
- Methodology :
- Kinetic Studies : Monitor degradation under oxidative conditions (e.g., H₂O₂ exposure) to evaluate sulfanyl group stability.
- Electron Density Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of the 4-chlorophenylsulfanyl group, which enhances electrophilicity at position 4 for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
